Perfluorodecanoic acid

Catalog No.
S539037
CAS No.
335-76-2
M.F
C10HF19O2
C9F19COOH
M. Wt
514.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorodecanoic acid

CAS Number

335-76-2

Product Name

Perfluorodecanoic acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoic acid

Molecular Formula

C10HF19O2
C9F19COOH

Molecular Weight

514.08 g/mol

InChI

InChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H,30,31)

InChI Key

PCIUEQPBYFRTEM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Perfluorodecanoic acid; Ndfda; Nonadecafluoro-n-decanoic acid; Perfluoro-n-decanoic acid; Nonadecafluorodecanoic acid; PFDA.

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

The exact mass of the compound Perfluorodecanoic acid is 513.9673 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. It belongs to the ontological category of fluoroalkanoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluorodecanoic acid (PFDA, CAS 335-76-2) is a highly stable, long-chain perfluorinated carboxylic acid (PFCA) characterized by a fully fluorinated nine-carbon tail and a terminal carboxylic acid group. In industrial and advanced materials research, it is primarily procured as a high-performance fluorosurfactant, a precursor for ultra-low surface energy coatings, and an analytical standard for environmental and toxicological modeling. Its extended perfluoroalkyl chain imparts extreme hydrophobicity, oleophobicity, and chemical inertness, making it highly resistant to thermal degradation, acids, bases, and oxidizing agents[1].

Substituting PFDA with shorter-chain perfluoroalkyl acids, such as perfluorooctanoic acid (PFOA, C8) or perfluorononanoic acid (PFNA, C9), or with non-fluorinated decanoic acid, fundamentally alters the thermodynamic and interfacial properties of the resulting system. The two additional -CF2- groups compared to PFOA significantly increase the strength of intermolecular fluorous-fluorous interactions, which directly dictates the packing density in self-assembled monolayers (SAMs) and the critical micelle concentration (CMC) in aqueous solutions [1]. Consequently, using a shorter-chain analog leads to premature volatilization during high-temperature processing, reduced contact angles in hydrophobic coatings, and weaker binding affinities in fluorophilic extraction matrices, rendering generic substitution non-viable for precision material science and analytical applications[2].

Thermal Volatility and High-Temperature Processing Window

For high-temperature applications, the thermal volatility of the fluorosurfactant is a critical procurement factor. PFDA exhibits a significantly higher boiling point than its C8 counterpart, PFOA. This extended thermal window prevents premature outgassing and ensures the surfactant remains active during elevated thermal curing or polymer blending processes .

Evidence DimensionBoiling Point (Volatility)
Target Compound Data218 °C at 740 mmHg
Comparator Or BaselinePFOA (C8): ~189-192 °C
Quantified Difference~25-30 °C higher boiling point for PFDA
ConditionsStandard atmospheric pressure

Prevents premature volatilization and material loss during high-temperature polymer blending and coating curing processes.

Monolayer Packing Density and Extreme Hydrophobicity

In the fabrication of low-surface-energy coatings, the length of the perfluorinated chain dictates the packing density and resulting hydrophobicity. PFDA, with its C10 chain, forms highly ordered, densely packed self-assembled monolayers (SAMs) that achieve significantly higher water contact angles than non-fluorinated decanoic acid or shorter-chain PFCAs. The rigid, all-trans conformation of the extended perfluorinated tail maximizes fluorous-fluorous interchain interactions[1].

Evidence DimensionWater Contact Angle (Hydrophobicity)
Target Compound DataContact angles routinely exceeding 110-120° in optimized SAMs
Comparator Or BaselineNon-fluorinated decanoic acid and short-chain PFCAs (significantly lower contact angles, <100°)
Quantified Difference>20° increase in water contact angle compared to hydrocarbon analogs
ConditionsVapor or solution-deposited monolayers on solid substrates

Essential for manufacturing ultra-low surface energy components, such as anti-stiction layers in microelectromechanical systems (MEMS).

Fluorous-Fluorous Binding Affinity for Extraction Matrices

When designing or calibrating PFAS remediation technologies, the target compound's binding affinity to the sorbent is paramount. PFDA demonstrates exceptionally high retention on fluorophilic solid-phase extraction (F-SPE) matrices and covalent organic frameworks (COFs) due to the enhanced van der Waals and fluorous-fluorous interactions provided by its 10-carbon structure. Shorter analogs like PFOA exhibit lower adsorption energies and elute more readily [1].

Evidence DimensionSorbent Retention / Adsorption Energy
Target Compound DataNear-complete retention with high adsorption capacity (e.g., up to 521 mg/g on specific COFs)
Comparator Or BaselinePFOA / PFHxA (lower adsorption energies, e.g., PFOA Eads ~ -33 kcal/mol, with faster elution)
Quantified DifferenceSignificantly stronger binding energy and higher retention times for PFDA
ConditionsCompetitive binding assays on fluorophilic sorbents and COFs

Validates PFDA as a mandatory heavy-chain benchmark for calibrating high-efficiency PFAS filtration membranes and environmental sensors.

Interfacial Activity and Depressed Surface pKa

The surface pKa of a surfactant determines its ionization state and activity at the air-water interface under varying pH conditions. The strong electron-withdrawing effect of PFDA's 19 fluorine atoms significantly depresses its surface pKa compared to non-fluorinated decanoic acid. This ensures that PFDA remains largely dissociated and interfacially active even in highly acidic environments where hydrocarbon surfactants would protonate and lose efficacy[1].

Evidence DimensionSurface pKa and Ionization
Target Compound DataStrongly depressed surface pKa, maintaining anionic state at low pH
Comparator Or BaselineNon-fluorinated decanoic acid (higher pKa, weaker acid)
Quantified DifferenceOrders of magnitude difference in hydronium ion concentration required for protonation
ConditionsAir-water interface tensiometry under acidic to neutral pH

Ensures reliable surfactant performance and stable emulsion formation in acidic industrial formulations where hydrocarbon surfactants fail.

Ultra-Low Surface Energy Coatings for MEMS

Utilizing PFDA's enhanced fluorous-fluorous interchain interactions and high contact angle capabilities to create dense, anti-stiction, hydrophobic, and oleophobic self-assembled monolayers on silicon or metal components [1].

High-Temperature Fluoropolymer Processing

Leveraging PFDA's elevated 218 °C boiling point to act as a stable fluorosurfactant or processing aid in thermal curing environments where shorter-chain analogs like PFOA would prematurely volatilize .

Calibration of Advanced PFAS Remediation Sorbents

Employing PFDA as a high-affinity, long-chain standard to test the maximum binding capacity and retention efficiency of novel covalent organic frameworks (COFs) and fluorophilic solid-phase extraction (F-SPE) cartridges [2].

Acidic Emulsion and Formulation Stabilization

Using PFDA's significantly depressed surface pKa and extreme chemical resistance to maintain interfacial tension reduction and emulsion stability in highly acidic or oxidative industrial baths[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Perfluorodecanoic acid is a liquid. (NTP, 1992)
Liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS]

XLogP3

6.3

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

1

Exact Mass

513.9673143 Da

Monoisotopic Mass

513.9673143 Da

Boiling Point

424 °F at 740 mmHg (NTP, 1992)

Heavy Atom Count

31

Density

1.707 at 68 °F (NTP, 1992) - Denser than water; will sink

Appearance

Solid powder

Melting Point

171 to 174 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W5XW2B8Q9E

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (12.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (85.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

-0.99 ± 0.01 [log Psd at 298.15 K (Pa)]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

335-76-2

Wikipedia

Perfluorodecanoic_acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)
PFAS

General Manufacturing Information

Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-: ACTIVE

Dates

Last modified: 08-15-2023
1: Pan X, Ye J, Zhang H, Tang J, Pan D. Occurrence, Removal and Bioaccumulation of Perfluoroalkyl Substances in Lake Chaohu, China. Int J Environ Res Public Health. 2019 May 14;16(10). pii: E1692. doi: 10.3390/ijerph16101692. PubMed PMID: 31091789.
2: Cui Q, Shi F, Pan Y, Zhang H, Dai J. Per- and polyfluoroalkyl substances (PFASs) in the blood of two colobine monkey species from China: Occurrence and exposure pathways. Sci Total Environ. 2019 Jul 15;674:524-531. doi: 10.1016/j.scitotenv.2019.04.118. Epub 2019 Apr 11. PubMed PMID: 31022542.
3: Domínguez A, Salazar Z, Betancourt M, Ducolomb Y, Casas E, Fernández F, Bahena I, Salomón A, Teteltitla M, Martínez R, Chaparro A, Cuapio P, Salazar-López C, Bonilla E. Effect of perfluorodecanoic acid on pig oocyte viability, intracellular calcium levels and gap junction intercellular communication during oocyte maturation in vitro. Toxicol In Vitro. 2019 Apr 1;58:224-229. doi: 10.1016/j.tiv.2019.03.041. [Epub ahead of print] PubMed PMID: 30946969.
4: Kim H, Ekpe OD, Lee JH, Kim DH, Oh JE. Field-scale evaluation of the uptake of Perfluoroalkyl substances from soil by rice in paddy fields in South Korea. Sci Total Environ. 2019 Jun 25;671:714-721. doi: 10.1016/j.scitotenv.2019.03.240. Epub 2019 Mar 16. PubMed PMID: 30939324.
5: Liu F, Fan Z, Song N, Han M, Yan M, Guo LH, Jihui J, Liu S. XRCC4, which is inhibited by PFDA, regulates DNA damage repair and cell chemosensitivity. J Cell Biochem. 2019 Mar 4. doi: 10.1002/jcb.28534. [Epub ahead of print] PubMed PMID: 30834581.
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9: Gui D, Zhang M, Zhang T, Zhang B, Lin W, Sun X, Yu X, Liu W, Wu Y. Bioaccumulation behavior and spatiotemporal trends of per- and polyfluoroalkyl substances in Indo-Pacific humpback dolphins from the Pearl River Estuary, China. Sci Total Environ. 2019 Mar 25;658:1029-1038. doi: 10.1016/j.scitotenv.2018.12.278. Epub 2018 Dec 19. PubMed PMID: 30677968.
10: Jansen A, Müller MHB, Grønnestad R, Klungsøyr O, Polder A, Skjerve E, Aaseth J, Lyche JL. Decreased plasma levels of perfluoroalkylated substances one year after bariatric surgery. Sci Total Environ. 2019 Mar 20;657:863-870. doi: 10.1016/j.scitotenv.2018.11.453. Epub 2018 Dec 3. PubMed PMID: 30677951.
11: Ernst A, Brix N, Lauridsen LLB, Olsen J, Parner ET, Liew Z, Olsen LH, Ramlau-Hansen CH. Exposure to Perfluoroalkyl Substances during Fetal Life and Pubertal Development in Boys and Girls from the Danish National Birth Cohort. Environ Health Perspect. 2019 Jan;127(1):17004. doi: 10.1289/EHP3567. PubMed PMID: 30628845; PubMed Central PMCID: PMC6378681.
12: Shu H, Lindh CH, Wikström S, Bornehag CG. Temporal trends and predictors of perfluoroalkyl substances serum levels in Swedish pregnant women in the SELMA study. PLoS One. 2018 Dec 31;13(12):e0209255. doi: 10.1371/journal.pone.0209255. eCollection 2018. PubMed PMID: 30596681; PubMed Central PMCID: PMC6312341.
13: Jain RB, Ducatman A. Selective Associations of Recent Low Concentrations of Perfluoroalkyl Substances With Liver Function Biomarkers: NHANES 2011 to 2014 Data on US Adults Aged ≥20 Years. J Occup Environ Med. 2019 Apr;61(4):293-302. doi: 10.1097/JOM.0000000000001532. PubMed PMID: 30589657.
14: Jain RB, Ducatman A. Perfluoroalkyl substances follow inverted U-shaped distributions across various stages of glomerular function: Implications for future research. Environ Res. 2019 Feb;169:476-482. doi: 10.1016/j.envres.2018.11.033. Epub 2018 Nov 27. PubMed PMID: 30530087.
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